molecular formula C7H7NO3 B11724376 4-Hydroxy-2-methylnicotinic acid CAS No. 902171-52-2

4-Hydroxy-2-methylnicotinic acid

Cat. No.: B11724376
CAS No.: 902171-52-2
M. Wt: 153.14 g/mol
InChI Key: RXMXXPJGWYNHDE-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylnicotinic acid is an organic compound with the molecular formula C7H7NO3 It is a derivative of nicotinic acid, featuring a hydroxyl group at the fourth position and a methyl group at the second position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-methylnicotinic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxy-2-methylnicotinonitrile with hydrogen bromide in water, followed by heating . This method yields the desired product with a moderate yield of around 45%.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to ensure product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-methylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Formation of 4-oxo-2-methylnicotinic acid.

    Reduction: Formation of 4-hydroxy-2-methylpyridine.

    Substitution: Formation of 4-chloro-2-methylnicotinic acid.

Scientific Research Applications

4-Hydroxy-2-methylnicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group at the fourth position allows it to participate in hydrogen bonding and other interactions with biological molecules. This can modulate the activity of enzymes and receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence redox reactions and cellular signaling pathways .

Comparison with Similar Compounds

    Nicotinic acid: Lacks the hydroxyl and methyl groups, making it less versatile in certain reactions.

    4-Hydroxy-3-methylnicotinic acid: Similar structure but with different positioning of the methyl group.

    2-Hydroxy-4-methylnicotinic acid: Hydroxyl group at the second position instead of the fourth.

Uniqueness: 4-Hydroxy-2-methylnicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-4-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-6(7(10)11)5(9)2-3-8-4/h2-3H,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMXXPJGWYNHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201218806
Record name 1,4-Dihydro-2-methyl-4-oxo-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201218806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902171-52-2
Record name 1,4-Dihydro-2-methyl-4-oxo-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902171-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydro-2-methyl-4-oxo-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201218806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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